Binapo

Description

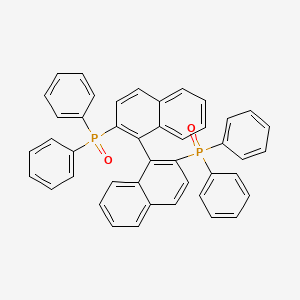

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZSRPYCOMAEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-33-9 | |

| Record name | PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to BINAPO: Chemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (BINAPO), a prominent chiral organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and data presented for clarity and practical application.

Chemical Identity and Properties

This compound, a derivative of the well-known chiral ligand BINAP, is a C₂-symmetric molecule characterized by axial chirality arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone. This feature makes it a valuable asset in asymmetric synthesis.

IUPAC Name: [1,1'-Binaphthalene]-2,2'-diylbis(diphenylphosphine oxide)[1][2]

It is important to distinguish this compound from its phosphinite ester isomer, [1-(2-diphenylphosphanyloxynaphthalen-1-yl)naphthalen-2-yl]oxy-diphenylphosphane. This guide focuses exclusively on the phosphine oxide derivative.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound, providing a comparative overview of the racemic and enantiomerically pure forms.

| Property | Value | Remarks |

| Molecular Formula | C₄₄H₃₂O₂P₂ | |

| Molecular Weight | 654.67 g/mol | [3] |

| CAS Number | 86632-33-9 | (±)-BINAPO (racemic)[1] |

| 94041-16-4 | (R)-BINAPO | |

| 94041-18-6 | (S)-BINAPO | |

| Melting Point | 293-295 °C (decomposes) | (±)-BINAPO[3] |

| 256-258 °C | (S)-BINAPO | |

| 262-263 °C | (R)-BINAPO | |

| Boiling Point | 864.8 ± 65.0 °C | Predicted[3] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted[3] |

| Solubility | Soluble in many organic solvents | Qualitative. Similar to BINAP, which is soluble in solvents like benzene and chloroform. Specific quantitative data is not readily available. |

| ³¹P NMR (CDCl₃) | δ 29.16 ppm |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, designed to be readily applicable in a laboratory setting.

Synthesis of (R)-BINAPO via Oxidation of (R)-BINAP

This protocol details the straightforward and widely used method for the synthesis of this compound through the oxidation of its phosphine precursor, BINAP.

Materials:

-

(R)-BINAP (1.0 eq)

-

Dichloromethane (DCM)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Sodium sulfate (Na₂SO₄)

-

Magnetic stirrer

-

Round-bottom flask (250 mL)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (e.g., 5.0 g, 8.03 mmol) in dichloromethane (200 mL).

-

To this solution, add 30% hydrogen peroxide solution (25 mL) dropwise with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the (R)-BINAP has been consumed (typically 4 hours after the complete addition of H₂O₂).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (R)-BINAPO as a solid.

Workflow Diagram for the Synthesis of (R)-BINAPO:

Caption: Workflow for the synthesis of (R)-BINAPO from (R)-BINAP.

Analytical Protocols

The enantiomeric purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., brush-type CSPs)

Typical Conditions:

-

Column: A suitable brush-type chiral stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or methyl tert-butyl ether - MTBE) and a polar modifier (e.g., 2-propanol or methanol). The exact ratio should be optimized for the specific column used. For example, MTBE-methanol (90:10) has been shown to be effective.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm

-

Sample Preparation: Dissolve approximately 2 mg of the this compound sample in 1 mL of the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 20 µL) of the prepared sample.

-

Record the chromatogram and determine the retention times of the two enantiomers.

-

Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

³¹P NMR is a powerful technique for characterizing this compound and assessing its purity.

Instrumentation:

-

NMR spectrometer equipped with a phosphorus probe.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved.

Acquisition Parameters:

-

Nucleus: ³¹P

-

Decoupling: Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum.

-

Reference: An external standard of 85% H₃PO₄ is commonly used (δ = 0 ppm).

-

Relaxation Delay (d1): A sufficient relaxation delay (e.g., 5 times the longest T1) should be used for quantitative analysis.

X-ray Crystallography

The three-dimensional structure of this compound derivatives has been determined by single-crystal X-ray diffraction. The crystallographic data for a platinum complex of a this compound derivative is available from the Cambridge Crystallographic Data Centre (CCDC).

-

CCDC Deposition Number: 290816

This data provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state. The full crystallographic information file (CIF) can be obtained from the CCDC website.

Applications in Asymmetric Catalysis

This compound serves as a chiral ligand in a variety of asymmetric catalytic reactions. Its phosphine oxide moieties can act as Lewis bases to activate substrates. A notable application is in the asymmetric allylation of aldehydes.

Logical Diagram of this compound in Asymmetric Allylation:

Caption: Logical flow of this compound-catalyzed asymmetric allylation of an aldehyde.

This guide provides a foundational understanding of the key technical aspects of this compound. For further detailed information, the cited references should be consulted.

References

Synthesis of BINAPO from BINAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for the preparation of BINAPO (BINAP monoxide) and its dioxide from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This document details common experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways through diagrams.

Introduction

This compound, the oxidized form of the widely used chiral ligand BINAP, has garnered significant interest in asymmetric catalysis. The presence of the phosphine oxide moiety introduces a hard oxygen donor alongside the soft phosphorus center, leading to unique coordination properties and catalytic activities. This hemilabile character can be advantageous in various transformations, including asymmetric allylation of aldehydes. This guide focuses on the primary methods for the synthesis of this compound from BINAP.

Synthetic Methodologies

The synthesis of this compound from BINAP is primarily achieved through direct oxidation. The two main approaches detailed in the literature are oxidation using hydrogen peroxide and a rhodium-catalyzed oxidation using molecular oxygen.

Oxidation with Hydrogen Peroxide

A straightforward and common method for the synthesis of this compound involves the direct oxidation of BINAP using hydrogen peroxide. This method is often preferred for its simplicity and efficiency in producing the mono-oxidized product.

Experimental Protocol: Synthesis of (R)-BINAPO [1][2]

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve commercially available (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[1]

-

Addition of Oxidant: Add a 30% v/v aqueous solution of hydrogen peroxide (25 mL) dropwise to the stirred solution.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting BINAP has been consumed. This typically takes around 4 hours after the complete addition of the hydrogen peroxide.[1]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with distilled water.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by recrystallization to obtain pure (R)-BINAPO.

Reaction Scheme:

Caption: Oxidation of BINAP to this compound using hydrogen peroxide.

Rhodium-Catalyzed Oxidation with Dioxygen

A more complex, catalytic approach involves the use of a rhodium(I) complex to facilitate the oxidation of BINAP with molecular oxygen (O₂). This method can lead to a mixture of BINAP monoxide (BINAP(O)) and BINAP dioxide (BINAP(O)₂).

The reaction proceeds via a rhodium complex, (BINAP)Rh(CO)Cl, which reacts with oxygen. In the presence of excess BINAP, this complex acts as a catalyst for the oxygenation of BINAP.[3][4]

Experimental Protocol: Catalytic Oxidation of BINAP [3][4]

-

Catalyst Preparation: The catalyst, (BINAP)Rh(CO)Cl, is synthesized from [Rh(COD)Cl]₂ and BINAP under a carbon monoxide atmosphere.[3][4]

-

Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk tube), a mixture of the rhodium catalyst and a greater than 10-fold excess of BINAP is dissolved in a solvent such as chloroform or toluene.[4]

-

Gas Mixture: A controlled mixture of carbon monoxide and oxygen (CO/O₂) is bubbled through the reaction mixture.[4]

-

Reaction Monitoring: The reaction progress is monitored over a predetermined time.

-

Product Isolation: After the reaction, the solvent is evaporated to yield a mixture of BINAP(O) and BINAP(O)₂.[4]

Reaction Scheme:

Caption: Rhodium-catalyzed oxidation of BINAP to BINAP(O) and BINAP(O)₂.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from BINAP.

| Synthesis Method | Oxidizing Agent | Catalyst | Solvent | Yield | Product(s) | Reference(s) |

| Direct Oxidation | Hydrogen Peroxide (30% aq.) | None | Dichloromethane | Not explicitly stated, but implied to be high. | (R)-BINAPO | [1][2] |

| Catalytic Oxidation | Dioxygen (O₂) | (BINAP)Rh(CO)Cl | Chloroform or Toluene | Quantitative conversion to a mixture. | BINAP(O) and BINAP(O)₂ | [3][4] |

Logical Workflow for Synthesis and Application

The synthesis of this compound is often a precursor step for its use in asymmetric catalysis. The following diagram illustrates the general workflow from BINAP to the application of this compound in a catalytic reaction.

Caption: General experimental workflow from BINAP to catalytic application of this compound.

Conclusion

The synthesis of this compound from BINAP can be readily achieved through direct oxidation with hydrogen peroxide, providing a straightforward route to the mono-oxidized product. For more controlled or varied oxidation states, rhodium-catalyzed oxidation with dioxygen offers an alternative, yielding a mixture of mono- and di-oxidized products. The choice of method will depend on the desired product and the experimental capabilities of the laboratory. The resulting this compound is a valuable ligand for asymmetric catalysis, with applications in the synthesis of chiral molecules relevant to drug development and materials science.

References

The Core Mechanism of BINAPO as a Lewis Base Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphine oxides have emerged as a powerful class of Lewis base catalysts in asymmetric synthesis. Among them, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl monoxide (BINAPO) has garnered significant attention due to its exceptional performance in promoting various carbon-carbon bond-forming reactions with high stereoselectivity. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a Lewis base catalyst, focusing on its application in asymmetric allylation and aldol reactions of trichlorosilyl compounds. The content herein is curated for researchers, scientists, and drug development professionals seeking a detailed understanding of this catalytic system.

The Catalytic Role of this compound: Activation through Hypervalent Silicon Intermediates

The fundamental principle behind this compound's catalytic activity lies in its ability to act as a potent Lewis base. The highly polarized phosphorus-oxygen (P=O) bond in this compound allows the oxygen atom to donate a lone pair of electrons to an electron-deficient species. In the context of reactions involving trichlorosilyl compounds, this compound interacts with the silicon atom to form a hypervalent silicate intermediate.[1] This interaction activates the trichlorosilyl reagent, rendering it more susceptible to nucleophilic attack.

The formation of this hypervalent intermediate is a crucial step in the catalytic cycle, as it enhances the reactivity of the silicon-based reagent and allows for the subsequent stereocontrolled transfer of its organic moiety (e.g., an allyl or enolate group) to an electrophile, typically an aldehyde.

Asymmetric Allylation of Aldehydes

The this compound-catalyzed asymmetric allylation of aldehydes with allyltrichlorosilanes is a well-established method for the synthesis of chiral homoallylic alcohols.

Proposed Catalytic Cycle

The catalytic cycle for the asymmetric allylation of an aldehyde with allyltrichlorosilane, catalyzed by (S)-BINAPO, is depicted below.

The cycle commences with the coordination of this compound to allyltrichlorosilane to form the hypervalent silicate intermediate (I). This intermediate then reacts with the aldehyde to form a ternary complex (II). The subsequent intramolecular allylation proceeds through a highly organized, chair-like transition state (TS), which is responsible for the high degree of stereocontrol.[2] Following C-C bond formation, the silylated product is released, and the this compound catalyst is regenerated to re-enter the catalytic cycle.

Quantitative Data Summary

The following table summarizes the results for the this compound-catalyzed asymmetric allylation of various aldehydes with methallyltrichlorosilane.

| Entry | Aldehyde (RCHO) | Yield (%)[2] | ee (%)[2] |

| 1 | Benzaldehyde | 87 | 78 |

| 2 | 4-Methoxybenzaldehyde | 85 | 75 |

| 3 | 4-Nitrobenzaldehyde | 89 | 79 |

| 4 | 2-Naphthaldehyde | 91 | 77 |

| 5 | Cinnamaldehyde | 82 | 70 |

| 6 | Cyclohexanecarboxaldehyde | 75 | 65 |

Experimental Protocol: Asymmetric Allylation of Benzaldehyde

To a solution of (S)-BINAPO (32.8 mg, 0.05 mmol) in dichloromethane (1.0 mL) at room temperature are added benzaldehyde (53.1 mg, 0.5 mmol), diisopropylethylamine (DIPEA, 323 mg, 2.5 mmol), and tetrabutylammonium iodide (TBAI, 221 mg, 0.6 mmol). Allyltrichlorosilane (123 mg, 0.7 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (5 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 10:1) to afford the corresponding homoallylic alcohol.

Asymmetric Aldol Reaction of Trichlorosilyl Enol Ethers

This compound also effectively catalyzes the asymmetric aldol reaction of trichlorosilyl enol ethers with aldehydes, providing access to chiral β-hydroxy ketones with high diastereo- and enantioselectivity.

Proposed Catalytic Cycle

Similar to the allylation reaction, the aldol reaction is proposed to proceed through a hypervalent silicate intermediate.

The catalytic cycle is initiated by the coordination of this compound to the trichlorosilyl enol ether. The resulting hypervalent silicate intermediate then reacts with the aldehyde via a chair-like transition state to afford the silylated aldol adduct, which upon hydrolysis yields the desired β-hydroxy ketone.[2]

Quantitative Data Summary

The following table summarizes the results for the this compound-catalyzed asymmetric aldol reaction of the trichlorosilyl enol ether of acetophenone with various aldehydes.

| Entry | Aldehyde (RCHO) | Yield (%)[2] | syn/anti ratio[2] | ee (%) (anti)[2] |

| 1 | Benzaldehyde | 85 | 1/25 | 96 |

| 2 | 4-Chlorobenzaldehyde | 82 | 1/20 | 95 |

| 3 | 4-Methylbenzaldehyde | 88 | 1/22 | 97 |

| 4 | 2-Thiophenecarboxaldehyde | 78 | 1/18 | 94 |

| 5 | Furfural | 75 | 1/15 | 92 |

| 6 | Isobutyraldehyde | 65 | 1/10 | 88 |

Experimental Protocol: Asymmetric Aldol Reaction

To a solution of (S)-BINAPO (32.8 mg, 0.05 mmol) in dichloromethane (1.0 mL) at -78 °C are added the aldehyde (0.5 mmol) and diisopropylethylamine (DIPEA, 129 mg, 1.0 mmol). The trichlorosilyl enol ether of acetophenone (161 mg, 0.6 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for 6 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (5 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 5:1) to afford the corresponding β-hydroxy ketone.

The Role of Additives

In both the allylation and aldol reactions, the presence of additives is crucial for achieving high catalytic efficiency.

-

Diisopropylethylamine (DIPEA): This bulky amine base is believed to play a key role in promoting the dissociation of the this compound catalyst from the silicon atom of the product.[2] 31P NMR studies have shown that in the absence of DIPEA, the this compound catalyst remains coordinated to the silylated product, leading to catalyst inhibition.[2] The addition of DIPEA facilitates the release of the free catalyst, allowing it to participate in subsequent catalytic cycles.

-

Tetrabutylammonium Iodide (TBAI): In the allylation reaction, TBAI is used as a co-catalyst. While its exact role is not fully elucidated, it is thought to facilitate the formation of the hypervalent silicate intermediate by acting as a halide source, potentially through the formation of a more reactive iodotrichlorosilane species in situ.

Experimental Workflow

The general workflow for conducting a this compound-catalyzed reaction is outlined below.

Preparation of this compound Catalyst

This compound can be readily prepared from the corresponding commercially available chiral phosphine, BINAP.

Experimental Protocol: Synthesis of (S)-BINAPO from (S)-BINAP

To a solution of (S)-BINAP (6.22 g, 10.0 mmol) in dichloromethane (100 mL) is added 30% aqueous hydrogen peroxide (11.3 mL, 110 mmol) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous Na2SO4. The solvent is removed under reduced pressure to afford (S)-BINAPO as a white solid (yield >95%).

Conclusion

This compound has proven to be a highly effective and versatile Lewis base catalyst for asymmetric synthesis. Its mechanism of action, proceeding through the formation of hypervalent silicate intermediates, allows for the highly stereocontrolled formation of carbon-carbon bonds. The detailed understanding of its catalytic cycle, the role of additives, and the availability of straightforward experimental protocols make this compound an invaluable tool for chemists in academia and industry. This guide provides the foundational knowledge necessary for the successful application and further development of this compound-based catalytic systems in the synthesis of complex chiral molecules.

References

The Pivotal Role of BINAPO as a Chiral Diphosphine Oxide Ligand: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)- and (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (BINAPO) has emerged as a highly effective chiral diphosphine oxide ligand in asymmetric catalysis. Its unique structural and electronic properties enable it to act as a potent Lewis base, facilitating a range of enantioselective transformations. This technical guide provides an in-depth exploration of this compound's synthesis, its mechanism of action in activating trichlorosilyl compounds, and its application in key carbon-carbon bond-forming reactions, namely asymmetric allylation of aldehydes and aldol reactions. Detailed experimental protocols, comprehensive data summaries, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to leverage this compound in their synthetic endeavors.

Introduction: The Rise of Chiral Phosphine Oxides

Chiral phosphine oxides have garnered significant attention as organocatalysts due to their ability to act as Lewis bases, a consequence of the highly polarized P–O bond. This nucleophilicity allows them to activate electrophilic species, most notably silicon-based reagents, thereby enabling a variety of asymmetric transformations. Among these, this compound, readily prepared from the well-known BINAP ligand, stands out for its robustness and high catalytic activity in promoting reactions involving trichlorosilyl compounds through the formation of hypervalent silicate intermediates.[1][2] Its rigid C2-symmetric chiral backbone provides a well-defined steric environment, leading to excellent stereocontrol in the catalyzed reactions.

Synthesis and Structural Properties of this compound

The synthesis of enantiomerically pure this compound is straightforward and typically involves the oxidation of the corresponding BINAP enantiomer.

Synthesis of (R)-BINAPO

A common method for the synthesis of (R)-BINAPO involves the oxidation of (R)-BINAP using hydrogen peroxide in a suitable solvent like dichloromethane. The reaction proceeds smoothly to afford the desired product in high yield.[3]

Experimental Protocol: Synthesis of (R)-BINAPO [3]

-

In a round-bottom flask, dissolve (R)-BINAP in dichloromethane.

-

Add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed (typically within 4 hours).

-

Upon completion, wash the reaction mixture with distilled water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield (R)-BINAPO as a white solid.

Structural and Spectroscopic Properties

This compound is a white, crystalline solid with a high melting point, reflecting its structural stability. The molecule possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.

The crystal structure of this compound reveals the spatial arrangement of the phenyl and naphthyl groups, which is crucial for its stereodifferentiating ability in catalysis.[7]

This compound in Asymmetric Catalysis: Activation of Trichlorosilyl Compounds

A key application of this compound lies in its ability to catalyze reactions involving trichlorosilyl compounds. As a Lewis base, this compound coordinates to the silicon atom of the trichlorosilyl reagent, forming a hypervalent silicate intermediate. This activation enhances the nucleophilicity of the organic group attached to the silicon, enabling its addition to electrophiles.

Catalytic Cycle in Asymmetric Allylation

The this compound-catalyzed asymmetric allylation of aldehydes with allyltrichlorosilane serves as a prime example of this activation mode. The reaction is typically carried out in the presence of additives such as diisopropylethylamine (DIPEA) and a quaternary ammonium salt like tetrabutylammonium iodide (NBu₄I), which are crucial for accelerating the catalytic cycle.[1][2]

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for this compound-catalyzed asymmetric allylation.

³¹P NMR studies suggest that DIPEA promotes the dissociation of this compound from the silicon atom of the product alkoxide, thereby regenerating the free catalyst for the next cycle.[1] NBu₄I is believed to facilitate the formation of a more reactive hypervalent silicate intermediate.

Applications in Asymmetric Synthesis

Asymmetric Allylation of Aldehydes

The this compound-catalyzed enantioselective addition of allyltrichlorosilanes to aldehydes provides a direct route to chiral homoallylic alcohols, which are valuable building blocks in organic synthesis.[8][9][10] The reaction exhibits broad substrate scope, with good to excellent yields and enantioselectivities observed for a variety of aromatic aldehydes.[11]

Quantitative Data for this compound-Catalyzed Asymmetric Allylation of Aromatic Aldehydes [11]

| Entry | Aldehyde (Substrate) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 1-phenyl-3-buten-1-ol | 85 | 75 |

| 2 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-3-buten-1-ol | 90 | 78 |

| 3 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-3-buten-1-ol | 82 | 72 |

| 4 | 2-Naphthaldehyde | 1-(naphthalen-2-yl)-3-buten-1-ol | 88 | 79 |

| 5 | 3,5-Dimethylbenzaldehyde | 1-(3,5-dimethylphenyl)-3-buten-1-ol | 86 | 76 |

Experimental Protocol: General Procedure for Catalytic Allylation of Aromatic Aldehydes [11]

-

To a vial equipped with a magnetic stirrer, add the this compound catalyst (e.g., 10 mol%), the corresponding aldehyde (1.0 eq), tetrabutylammonium iodide (1.2 eq), and diisopropylethylamine (5.0 eq).

-

Add dichloromethane as the solvent, followed by the sequential addition of allyltrichlorosilane (1.5 eq).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

-

Quench the reaction by adding a 10% w/w aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Asymmetric Aldol Reaction

This compound also effectively catalyzes the enantioselective aldol reaction of trichlorosilyl enol ethers with aldehydes, affording chiral β-hydroxy ketones with high diastereoselectivities and enantioselectivities.[1] The reaction proceeds via a proposed six-membered chair-like transition state involving the hypervalent silicate intermediate.[1][12]

Quantitative Data for this compound-Catalyzed Asymmetric Aldol Reaction [1]

| Entry | Aldehyde | Trichlorosilyl Enol Ether | Product (syn/anti) | Yield (%) | ee (anti, %) |

| 1 | Benzaldehyde | Cyclohexanone derived | 85:15 | 78 | 92 |

| 2 | Benzaldehyde | Cyclopentanone derived | 80:20 | 75 | 88 |

| 3 | Benzaldehyde | Pinacolone derived | 96:4 | 65 | 95 |

| 4 | 4-Nitrobenzaldehyde | Cyclohexanone derived | 88:12 | 82 | 94 |

| 5 | 2-Thiophenecarboxaldehyde | Cyclohexanone derived | 90:10 | 70 | 96 |

Experimental Workflow:

Caption: General workflow for a this compound-catalyzed asymmetric aldol reaction.

Conclusion

This compound has proven to be a versatile and powerful chiral diphosphine oxide ligand in asymmetric organocatalysis. Its ability to effectively activate trichlorosilyl compounds has led to the development of highly enantioselective allylation and aldol reactions, providing efficient access to valuable chiral building blocks. The straightforward synthesis of this compound, coupled with its high catalytic activity and the broad applicability of the developed methodologies, makes it an attractive tool for synthetic chemists in academia and industry. Further exploration of this compound's potential in other asymmetric transformations and the development of novel this compound-based catalytic systems are anticipated to continue to enrich the field of asymmetric synthesis.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-Binapo | C44H32O2P2 | CID 11114975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chiral binaphthyl-linked BODIPY analogues: synthesis and spectroscopic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A multicomponent approach for the preparation of homoallylic alcohols. [repository.cam.ac.uk]

- 9. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 10. A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

The Axial Chirality of BINAPO: A Technical Guide for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the axial chirality of 2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl (BINAPO), a pivotal molecule in the field of asymmetric synthesis. As a precursor to the renowned BINAP ligand and a capable organocatalyst in its own right, a thorough understanding of this compound's stereochemical properties is essential for its effective application in modern chemistry. This document outlines the structural basis of its chirality, methods for obtaining enantiomerically pure forms, and its applications in catalysis, supported by quantitative data and detailed experimental protocols.

The Structural Basis of Axial Chirality in this compound

This compound is an organophosphorus compound characterized by a C₂-symmetric framework. Its chirality does not arise from a stereogenic carbon atom but from atropisomerism, a form of axial chirality. This phenomenon results from restricted rotation around the C1-C1' single bond connecting the two naphthyl rings.[1][2] The steric hindrance imposed by the bulky diphenylphosphinyl groups at the 2 and 2' positions prevents free rotation, leading to two stable, non-superimposable mirror-image enantiomers, (R)-BINAPO and (S)-BINAPO.[1][2] The dihedral angle between the naphthyl groups is approximately 90 degrees, contributing to the high rotational barrier.[2]

The presence of the P=O bonds in this compound makes it a strong hydrogen-bond acceptor and allows for strong electrostatic interactions, which are crucial for its role in enantioselective recognition and catalysis.[3]

Synthesis and Resolution of this compound Enantiomers

The synthesis of enantiomerically pure this compound is a critical step for its application in asymmetric catalysis. The common strategy involves the synthesis of racemic this compound followed by resolution of the enantiomers.

Synthesis of Racemic this compound

Racemic this compound is typically synthesized from racemic 1,1'-bi-2-naphthol (BINOL).[1] The hydroxyl groups of BINOL are first converted to a better leaving group, such as a triflate. Subsequent palladium-catalyzed phosphinylation with diphenylphosphine, followed by oxidation, yields racemic this compound.

Resolution of Racemic this compound

The separation of racemic this compound into its constituent enantiomers can be achieved through classical resolution using a chiral resolving agent or by chiral chromatography.[1][3]

A widely used method involves the formation of diastereomeric complexes with a chiral acid, such as (-)-O,O'-dibenzoyl-L-tartaric acid ((-)-DBT).[4] The differing solubilities of these diastereomeric complexes allow for their separation by fractional crystallization.[1][4]

Experimental Protocol for Resolution of Racemic this compound:

-

Complexation: A solution of racemic this compound in a suitable solvent (e.g., chloroform) is treated with a solution of an equimolar amount of the chiral resolving agent, (-)-DBT monohydrate, in another solvent (e.g., ethyl acetate) at reflux.[4]

-

Fractional Crystallization: The mixture is allowed to cool to room temperature overnight, leading to the precipitation of the less soluble diastereomeric complex, for instance, the (S)-BINAPO:(-)-DBT complex.[4] The crystals are collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric complex is treated with an aqueous base (e.g., NaOH) to neutralize the chiral acid.[4]

-

Extraction and Purification: The free this compound enantiomer is extracted with an organic solvent (e.g., chloroform), and the organic layer is washed, dried, and concentrated to yield the enantiomerically pure this compound.[4] The other enantiomer can be recovered from the mother liquor.[4]

Chiral stationary phases (CSPs) have also been specifically designed for the chromatographic separation of this compound enantiomers, offering an alternative to classical resolution.[3][5]

Quantitative Data for Enantiomerically Pure this compound:

| Enantiomer | Specific Rotation [α]D (solvent, concentration) | Melting Point (°C) |

| (S)-BINAPO | -392° (benzene, c 0.530)[4] | 256–258[4] |

| (R)-BINAPO | +388° (benzene, c 0.514)[4] | 256–258[4] |

Applications in Asymmetric Catalysis

While often considered an intermediate in the synthesis of the BINAP ligand, this compound itself is a competent chiral Lewis base catalyst.[6][7] The nucleophilic oxygen atoms of the phosphine oxide groups can activate substrates, facilitating a variety of enantioselective transformations.[6][7]

Organocatalytic Allylation of Aldehydes

(S)-BINAPO has been successfully employed as an organocatalyst in the enantioselective allylation of aldehydes with allyltrichlorosilane.[5]

Experimental Workflow for Catalytic Allylation:

Ligand in Metal-Catalyzed Reactions

Derivatives of this compound, such as ortho-substituted this compound (o-BINAPO), have been developed as effective ligands in metal-catalyzed asymmetric reactions.[8] For instance, ruthenium complexes of o-BINAPO are highly efficient catalysts for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-keto esters.[8]

Performance of this compound Derivatives in Asymmetric Hydrogenation:

The following table summarizes the performance of a Ru-o-BINAPO catalyst in the asymmetric hydrogenation of a β-aryl-substituted β-(acylamino)acrylate.[8]

| Ligand | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ru-2c (an o-BINAPO derivative) | β-aryl-substituted β-(acylamino)acrylate | β-aryl-substituted β-amino acid derivative | >99 | 99 |

Conclusion

The axial chirality of this compound, arising from restricted rotation about the binaphthyl bond, is a fundamental property that underpins its utility in asymmetric synthesis. The well-established methods for its synthesis and resolution provide access to enantiomerically pure forms, which have demonstrated significant potential as both organocatalysts and as foundational structures for the development of advanced chiral ligands. For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of this compound's stereochemistry and reactivity is crucial for leveraging its full potential in the creation of complex chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. BINAP - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Core of Asymmetric Organocatalysis: A Technical Guide to BINAPO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key features of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl monoxide (BINAPO) in the realm of asymmetric organocatalysis. We delve into its synthesis, catalytic applications, and mechanistic insights, providing valuable data and protocols for professionals in chemical research and pharmaceutical development. The unique axial chirality of the this compound scaffold, coupled with the Lewis basicity of its phosphine oxide moiety, renders it a powerful organocatalyst for the stereoselective synthesis of chiral molecules, particularly in the formation of crucial carbon-carbon bonds.

Synthesis of Chiral this compound

The enantiomerically pure forms of this compound are typically prepared by the oxidation of the corresponding BINAP enantiomers. A common and efficient method involves the use of hydrogen peroxide as the oxidant.

Experimental Protocol: Synthesis of (R)-BINAPO

This protocol details the synthesis of (R)-BINAPO from commercially available (R)-BINAP.

Materials:

-

(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Dichloromethane (CH₂Cl₂)

-

Hydrogen peroxide (30% v/v aqueous solution)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[1]

-

To this solution, add hydrogen peroxide (25 mL, 30% v/v aqueous solution) dropwise.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until all the (R)-BINAP has been consumed. This typically takes about 4 hours after the complete addition of the hydrogen peroxide.[1]

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled water.[1]

-

Extract the aqueous layer with dichloromethane.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield (R)-BINAPO as a white solid.

This compound in Asymmetric Allylation of Aldehydes

A key application of this compound in asymmetric organocatalysis is the enantioselective allylation of aldehydes with allyltrichlorosilane. This compound acts as a Lewis base, activating the silicon reagent to facilitate the carbon-carbon bond formation. This reaction is crucial for the synthesis of chiral homoallylic alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[1][2]

Proposed Mechanism of Catalysis

The catalytic cycle is initiated by the coordination of the Lewis basic phosphine oxide of this compound to the silicon atom of allyltrichlorosilane. This forms a hypervalent silicate intermediate, which is more nucleophilic than the starting silane. This activated species then reacts with the aldehyde in a stereocontrolled manner, dictated by the chiral environment of the this compound ligand, to form the desired homoallylic alcohol. The catalyst is then regenerated to continue the cycle. The use of additives such as diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) can be crucial for accelerating the catalytic cycle.[3]

Performance Data in Asymmetric Allylation

The following table summarizes the performance of a heterogeneous, recyclable this compound-based catalyst (COM-Amine) in the asymmetric allylation of various aromatic aldehydes with allyltrichlorosilane. For comparison, data for the homogeneous this compound catalyst is also included where available.

| Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | COM-Amine | 85 | 88 | [4] |

| 4-Methylbenzaldehyde | COM-Amine | 82 | 86 | [4] |

| 4-Methoxybenzaldehyde | COM-Amine | 75 | 85 | [4] |

| 4-Chlorobenzaldehyde | COM-Amine | 90 | 89 | [4] |

| 4-Bromobenzaldehyde | COM-Amine | 92 | 90 | [4] |

| 4-Nitrobenzaldehyde | COM-Amine | 65 | 92 | [4] |

| 2-Naphthaldehyde | COM-Amine | 78 | 87 | [4] |

| Various Aldehydes | Homogeneous this compound | up to 76 | up to 86 | [5] |

Experimental Protocol: Asymmetric Allylation of Benzaldehyde

This protocol describes a general procedure for the asymmetric allylation of benzaldehyde using a heterogeneous this compound-based catalyst (COM-Amine).

Materials:

-

COM-Amine catalyst (containing this compound)

-

Benzaldehyde

-

Allyltrichlorosilane

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrabutylammonium iodide (NBu₄I)

-

Dichloromethane (DCM)

-

10% w/w Sodium hydroxide (NaOH) aqueous solution

-

1,3,5-Trimethoxybenzene (internal standard)

-

Reaction vial with magnetic stirrer

Procedure:

-

To a 19 mL reaction vial equipped with a magnetic stirrer, add the COM-Amine catalyst (40 mg), the corresponding aldehyde (0.47 mmol), NBu₄I (207 mg, 0.56 mmol), and DIPEA (410 μL, 2.35 mmol).[1]

-

Sequentially add DCM (1 mL) and allyltrichlorosilane (100 μL, 0.69 mmol) to the mixture.[1]

-

Stir the reaction at room temperature for 4 hours.[1]

-

Quench the reaction by adding 1 mL of a 10% w/w NaOH aqueous solution.[1]

-

Add 1,3,5-trimethoxybenzene (13 mg, 0.077 mmol) as an internal standard for yield determination by ¹H-NMR.[1]

-

The product can be isolated and purified using standard techniques, and the enantiomeric excess determined by chiral chromatography.

Heterogenization and Recyclability of this compound Catalysts

A significant advancement in the application of this compound has been its incorporation into solid supports to create heterogeneous catalysts. This approach addresses the common challenges of catalyst separation and recycling in homogeneous catalysis. One such strategy involves the synthesis of a chiral organic material (COM) where a this compound derivative is a structural component.

Workflow for Heterogeneous Catalyst Synthesis and Use

The following diagram outlines the workflow from the synthesis of the this compound-containing building block to its incorporation into a chiral organic material and its subsequent use and recycling in catalysis.

The initial imine-based material (COM-Imine) can be unstable under the reaction conditions, but a post-synthetic reduction to the more robust amine-based material (COM-Amine) yields a stable and recyclable catalyst.[1] This heterogeneous catalyst has been shown to be recyclable for at least five cycles without a significant loss in activity or enantioselectivity.[6]

Applications in Drug Development

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[1][2] Asymmetric organocatalysis with this compound provides a powerful tool for accessing chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs).

The chiral homoallylic alcohols produced through this compound-catalyzed allylation are versatile intermediates.[2] The hydroxyl group and the carbon-carbon double bond can be further functionalized to construct more complex molecular architectures found in many biologically active compounds. While direct examples of this compound-catalyzed steps in the synthesis of specific commercial drugs are not widely published, the utility of the chiral synthons it produces is well-established in medicinal chemistry. The development of robust and recyclable heterogeneous this compound catalysts further enhances its potential for industrial-scale synthesis of pharmaceutical intermediates.

Core Features and Conclusion

Key Features of this compound in Asymmetric Organocatalysis:

-

Axial Chirality: The C₂-symmetric binaphthyl backbone provides a well-defined and sterically hindered chiral environment, which is essential for high enantioselectivity.

-

Lewis Basicity: The phosphine oxide moiety acts as a potent Lewis base, enabling the activation of silicon-based reagents like allyltrichlorosilane through the formation of hypervalent intermediates.[1][4]

-

Organocatalyst: As a metal-free catalyst, this compound avoids the issues of metal contamination in the final products, which is a significant advantage in pharmaceutical synthesis.

-

Tunability: The this compound scaffold can be functionalized to modify its steric and electronic properties or to immobilize it on a solid support, allowing for the development of tailored and recyclable catalysts.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Binapo vs. BINAP: A Foundational Ligand Analysis for Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. Among the pantheon of privileged ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been a cornerstone, celebrated for its robustness and high enantioselectivity in a myriad of metal-catalyzed reactions.[1][2][3][4][5] Its success has spurred the development of numerous derivatives, including Binapo, a related yet fundamentally distinct ligand. This technical guide provides an in-depth comparison of the foundational differences between this compound and BINAP, offering insights into their structure, synthesis, and catalytic applications to aid researchers in ligand selection and reaction optimization.

Core Structural and Electronic Differences

The primary foundational difference between BINAP and this compound lies in the nature of the phosphorus-containing functional group attached to the 1,1'-binaphthyl backbone. This seemingly subtle change imparts significant differences in their electronic properties, coordination chemistry, and ultimately, their catalytic behavior.

BINAP is a chiral diphosphine ligand. It features two diphenylphosphino (-PPh₂) groups directly bonded to the C2 and C2' positions of the binaphthyl scaffold.[1][2] This C₂-symmetric framework possesses axial chirality due to sterically hindered rotation around the C1-C1' bond, which is responsible for the creation of a well-defined chiral environment around a coordinated metal center.[2][5]

This compound , in the context of its most common and catalytically relevant form, is a chiral diphosphinite ligand, specifically diphenyl-[1,1'-binaphthyl]-2-2'-diol ester.[1][6] In this compound, the phosphorus atoms are linked to the binaphthyl backbone via oxygen atoms, forming phosphinite functional groups (-OPPh₂).

This distinction is crucial:

-

Bonding: BINAP has a direct P-C (phosphine) bond to the chiral scaffold. This compound has a P-O-C (phosphinite) linkage.

-

Electronic Effects: The intervening oxygen atom in this compound makes the phosphorus center more electron-deficient compared to BINAP. This can influence the ligand's interaction with a metal center and the reactivity of the resulting catalyst.

-

Flexibility: The C-O-P bond in this compound introduces greater rotational freedom compared to the more rigid P-C bond in BINAP.[6][7] This increased flexibility was initially thought to be a disadvantage, potentially diminishing the transfer of chiral information.[6][7] However, strategic modifications, such as the introduction of ortho-substituents (o-BINAPO), can restrict this flexibility and lead to highly effective catalysts.[6][7]

It is also important to distinguish the diphosphinite "this compound" from This compound , the phosphine oxide of BINAP, which contains one (monoxide) or two (dioxide) P=O bonds and is used in different catalytic contexts, often as an organocatalyst.[8][9] This guide focuses on the foundational comparison between the diphosphine (BINAP) and the diphosphinite (this compound) ligands used in transition-metal catalysis.

Synthesis of BINAP and this compound from a Common Precursor

Both ligands are synthesized from the readily available chiral precursor, 1,1'-bi-2-naphthol (BINOL).[1][2] The divergent synthetic pathways from this common starting material underscore their structural differences.

Synthesis of BINAP

A prevalent method for synthesizing BINAP involves a two-step process starting from enantiomerically pure BINOL. The hydroxyl groups are first converted to a better leaving group, typically a triflate. This is followed by a nickel-catalyzed phosphination reaction.

Caption: General synthetic workflow for BINAP from BINOL.

Synthesis of this compound

The synthesis of this compound is more direct. It is typically prepared by the reaction of BINOL with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base.[1]

Caption: General synthetic workflow for this compound from BINOL.

Comparative Catalytic Performance

Both BINAP and this compound form active and selective catalysts with various transition metals, most notably ruthenium and rhodium, for asymmetric hydrogenation and other transformations. However, their structural and electronic differences often lead to variations in reactivity and enantioselectivity, making one ligand more suitable than the other depending on the specific substrate.

Asymmetric Hydrogenation

Asymmetric hydrogenation is the most well-documented application for both ligand types. Ruthenium complexes of both BINAP and this compound are highly effective for the hydrogenation of ketones and olefins with prochiral centers.

Table 1: Comparison in Asymmetric Hydrogenation of β-Keto Esters

| Ligand | Substrate | Metal | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (S)-BINAP | Methyl 3-oxobutanoate | Ru | >99 | [3] |

| (R)-o-BINAPO | Ethyl 4-chloro-3-oxobutanoate | Ru | 99 | [6] |

| (R)-o-BINAPO | Ethyl benzoylacetate | Ru | 99 | [6] |

| (S)-BINAP | Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | Ru | High ee |[3] |

Table 2: Comparison in Asymmetric Hydrogenation of Olefins

| Ligand | Substrate | Metal | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (S)-BINAP | (Z)-α-Acetamidocinnamic acid | Rh | 91.4 (vs. 15.3 for BINAP in same conditions) | [3] |

| (R)-o-BINAPO | (E/Z)-β-(acetylamino)-β-(2-naphthyl)acrylate | Ru | 99 | [6][7] |

| (R)-o-BINAPO | (E/Z)-β-(acetylamino)-β-(phenyl)acrylate | Ru | 99 | [6][7] |

| H₈-BINAPO | (Z)-acetamido-3-arylacrylic acid methyl esters | Rh | up to 84.0 |[10] |

As the data suggests, while BINAP is a highly effective and versatile ligand, strategically modified this compound ligands, such as ortho-substituted this compound (o-BINAPO), can offer superior enantioselectivity in the hydrogenation of specific substrates, particularly β-aryl-substituted β-(acylamino)acrylates and β-keto esters.[6][7] The ortho-substituents on the binaphthyl backbone of this compound are thought to restrict the orientation of the phenyl groups on the phosphorus atoms, thereby enhancing the rigidity and chiral induction of the catalyst.[7]

Experimental Protocols

General Procedure for the Synthesis of (R)-(+)-BINAP

Adapted from Organic Syntheses.[11]

-

Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol: In an oven-dried, single-necked flask equipped with a magnetic stir bar, (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) is dissolved in dry methylene chloride under a nitrogen atmosphere. The solution is cooled to 5-10 °C. Dry pyridine (3.0 eq) is added, followed by the slow addition of triflic anhydride (2.3 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then worked up by washing with water and brine, dried over sodium sulfate, and concentrated under vacuum. The crude product is purified by filtration through a pad of silica gel to yield the ditriflate as a white solid.

-

Nickel-Catalyzed Phosphination: In an oven-dried, single-necked flask, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe), 0.1 eq) is placed under a nitrogen atmosphere. Anhydrous dimethylformamide (DMF) is added, followed by diphenylphosphine (0.6 eq). The mixture is heated to 100 °C for 30 minutes. A solution of the chiral ditriflate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 eq) in anhydrous, degassed DMF is then transferred to the reaction flask. The reaction is maintained at 100 °C for 2-3 days until the ditriflate is consumed (monitored by HPLC or TLC). The solution is cooled, and the product is precipitated, filtered, washed with methanol, and dried under vacuum to afford (R)-(+)-BINAP.

General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone using a Ru-BINAP Catalyst

Adapted from BenchChem Technical Support Guide.[12]

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, the Ru-BINAP complex (e.g., [RuCl₂(S)-BINAP]₂·NEt₃) is dissolved in an anhydrous and degassed solvent, such as methanol or ethanol.

-

Reaction Setup: A separate Schlenk flask or a high-pressure autoclave is charged with the prochiral ketone substrate (1.0 eq) and the same anhydrous, degassed solvent.

-

Catalyst Addition: The prepared catalyst solution (typically 0.001 to 0.01 eq of Ru) is transferred to the substrate solution via a cannula under positive inert gas pressure.

-

Hydrogenation: The reaction vessel is purged several times with high-purity hydrogen gas before being pressurized to the desired pressure (e.g., 4 to 100 atm). The reaction mixture is stirred vigorously at the desired temperature (e.g., 25-80 °C).

-

Monitoring and Work-up: The reaction progress is monitored by TLC, GC, or HPLC. Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with an inert gas. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to determine the yield and enantiomeric excess (via chiral HPLC or GC).

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion

The foundational difference between BINAP and this compound—a direct P-C bond versus a P-O-C linkage—gives rise to distinct electronic and steric properties that have significant implications for their application in asymmetric catalysis. While BINAP remains a benchmark ligand of broad utility, this guide demonstrates that this compound and its derivatives are not merely analogues but represent a distinct class of ligands with unique advantages. The development of ortho-substituted this compound (o-BINAPO) has overcome initial concerns about flexibility, yielding catalysts with exceptional activity and enantioselectivity for specific, challenging transformations. For researchers in drug development and fine chemical synthesis, a deep understanding of these foundational differences is crucial for rational ligand selection, enabling the development of more efficient and selective catalytic processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. BINAP - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. BINAP [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

Solubility of BINAPO in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO) is a chiral phosphine oxide ligand with significant applications in asymmetric catalysis and materials science. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document outlines established experimental protocols for determining solubility and presents a qualitative summary of its expected solubility based on general chemical principles. Additionally, a detailed experimental workflow is provided to guide researchers in obtaining precise solubility measurements.

Introduction

This compound, a derivative of the well-known BINAP ligand, possesses a unique C2-symmetric chiral structure. Its utility in catalytic processes often depends on its ability to dissolve in the reaction medium. Factors such as solvent polarity, temperature, and the crystalline structure of the solute play crucial roles in determining solubility. This guide aims to equip researchers with the necessary knowledge to effectively handle this compound in various solvent systems.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Acetone | Ketone | Sparingly Soluble to Soluble |

| Ethyl Acetate | Ester | Sparingly Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Methanol | Polar Protic | Sparingly Soluble to Insoluble |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble |

| Hexanes | Aliphatic Hydrocarbon | Insoluble |

| Water | Polar Protic | Insoluble |

Note: This table is based on general principles of "like dissolves like" and qualitative observations for similar compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following protocols describe the isothermal saturation method and gravimetric analysis, which are widely accepted for determining the solubility of solid compounds in organic solvents.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. It is critical to maintain the constant temperature during this step to prevent changes in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Once the solvent is completely removed, weigh the flask containing the dried this compound residue. The mass of the dissolved this compound can then be determined.

-

Chromatographic/Spectroscopic Analysis: Dilute the filtered solution with a known volume of a suitable solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

For gravimetric analysis: Solubility (g/L) = (Mass of this compound residue (g)) / (Volume of supernatant withdrawn (L))

-

For instrumental analysis: Calculate the concentration from the instrument's calibration curve and account for any dilutions made.

-

Gravimetric Method (Simplified)

A more direct gravimetric approach can also be utilized.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Temperature-controlled water bath

-

Stirring plate and stir bar

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in a known mass of the solvent at a specific temperature as described in the isothermal saturation method.

-

Filtration: Weigh a clean, dry filter paper. Filter the saturated solution to separate the undissolved solid.

-

Drying: Carefully dry the filter paper with the undissolved solid in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved this compound = Initial mass of this compound - Mass of undissolved this compound

-

Solubility (g / 100 g solvent) = (Mass of dissolved this compound (g) / Mass of solvent (g)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method followed by gravimetric analysis.

Caption: Workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides researchers with the foundational knowledge and practical methodologies to determine these crucial parameters. By following the detailed experimental protocols and understanding the qualitative solubility trends, scientists and professionals in drug development can optimize their use of this compound in various applications, ensuring efficient and reproducible results. The provided workflow diagram serves as a clear visual aid for implementing these solubility determination experiments in the laboratory. It is strongly recommended that researchers perform their own solubility tests for the specific solvent and temperature conditions relevant to their work.

Spectroscopic and Mechanistic Insights into Binapo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Binapo ((+)-(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide), a prominent chiral phosphine oxide ligand. It also elucidates its role in asymmetric catalysis. This document is intended to serve as a comprehensive resource, presenting key data and experimental methodologies to support research and development efforts in fields where chiral ligands are pivotal.

Spectroscopic Data of (R)-Binapo

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (R)-Binapo. This information is crucial for the identification and characterization of this compound.

NMR Spectral Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H, ¹³C, and ³¹P NMR data for this compound and its derivatives provide a detailed fingerprint of its molecular architecture.

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity / Coupling Constant (J) [Hz] | Assignment | Citation |

| ¹H | CDCl₃ | 7.86–7.80 | m | 4H, Ar-H | [1] |

| 7.73–7.66 | m | 4H, Ar-H | [1] | ||

| 7.46–7.36 | m | 12H, Ar-H | [1] | ||

| 7.28–7.24 | m | 8H, Ar-H | [1] | ||

| 6.80 | d, J = 2.8 | 4H, Ar-H | [1] | ||

| ¹³C (Derivative) | CDCl₃ | 134.9, 134.7, 134.0, 133.8, 132.5, 132.4, 132.0, 131.9, 131.8, 131.3, 131.2, 131.0, 130.9, 129.7, 129.5, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 127.5, 127.4, 127.2, 127.1, 125.9, 123.4 | - | Aromatic Carbons | [2] |

| ³¹P | CDCl₃ | 29.16 | - | P=O | [1] |

Note: The ¹³C NMR data presented is for a chloromethylated derivative of this compound. While not identical to this compound, it provides a close approximation of the chemical shifts for the aromatic carbons in the binaphthyl and phenyl rings.

Infrared (IR) Spectral Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Citation |

| 3057 | C-H stretch | Aromatic C-H | [3] |

| 1437 | P-C stretch | Phenyl-Phosphorus bond | [2][3] |

| 1199 | P=O stretch | Phosphine oxide group | [2] |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to sound scientific research. This section outlines the methodologies for the synthesis of (R)-Binapo and the acquisition of its spectroscopic data.

Synthesis of (R)-Binapo

(R)-Binapo can be synthesized from commercially available (R)-BINAP through a straightforward oxidation reaction.

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[4]

-

Oxidation: Add a 30% v/v aqueous solution of hydrogen peroxide (25 mL) dropwise to the stirred solution.[4]

-

Monitoring: Follow the progress of the reaction using thin-layer chromatography (TLC) until all the starting material has been consumed. This typically takes about 4 hours after the complete addition of the hydrogen peroxide.[4]

-

Work-up: After the reaction is complete, wash the organic layer with distilled water. Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Isolation: Remove the solvent under reduced pressure to yield (R)-Binapo as a white solid. The yield is typically greater than 99%.[4]

NMR Spectroscopy

General Procedure for Acquiring ¹H and ¹³C NMR Spectra:

-

Sample Preparation: Prepare a solution of the this compound sample by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Acquire the NMR spectra on a spectrometer operating at a standard frequency for proton and carbon detection (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4]

-

¹H NMR Acquisition: For a typical ¹H NMR spectrum, use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4][6]

-

¹³C NMR Acquisition: For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the spectrum and improve sensitivity.[7][8]

FT-IR Spectroscopy

General Procedure for Acquiring FT-IR Spectra of Solid Samples:

-

Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9]

-

Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared Spectrometer.

-

Data Acquisition: Collect a background spectrum of the pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).[10]

Catalytic Workflow: Asymmetric Allylation of Aldehydes

This compound is a highly effective Lewis base catalyst in various asymmetric reactions. One notable application is the enantioselective allylation of aldehydes with allyltrichlorosilane. The proposed mechanism involves the formation of a hypervalent silicon intermediate.

Caption: Catalytic cycle of this compound in asymmetric allylation.

The catalytic cycle begins with the coordination of the Lewis basic phosphine oxide of this compound to the silicon atom of allyltrichlorosilane, forming a pentacoordinate hypervalent silicon intermediate. This activation enhances the electrophilicity of the silicon and the nucleophilicity of the allyl group. The aldehyde then coordinates to this intermediate, forming a ternary complex. The reaction proceeds through a highly organized, chair-like six-membered ring transition state, which dictates the stereochemical outcome of the reaction. Subsequent intramolecular allyl transfer from silicon to the aldehyde carbonyl carbon affords the silylated homoallylic alcohol. The product is then released, regenerating the this compound catalyst for the next cycle. An aqueous work-up yields the final homoallylic alcohol product.[1][11]

References

- 1. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

- 8. chem.uoi.gr [chem.uoi.gr]

- 9. eng.uc.edu [eng.uc.edu]

- 10. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]

- 11. researchgate.net [researchgate.net]

Commercial Availability and Suppliers of Binapo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Binapo (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl oxide), a chiral phosphine oxide ligand essential in asymmetric synthesis. This document details its commercial availability, key suppliers, chemical properties, and provides insights into its application through experimental protocols and mechanistic diagrams.

Introduction to this compound

This compound is an organophosphorus compound derived from the well-established chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1] Its unique axial chirality, arising from the restricted rotation about the C1-C1' bond of the binaphthyl backbone, makes it a valuable asset in the development of stereoselective catalytic transformations.[1] this compound serves as a crucial ligand in the synthesis of chiral compounds, finding applications in the production of pharmaceutical intermediates and other fine chemicals where enantiomeric purity is paramount.[1]

Chemical and Physical Properties